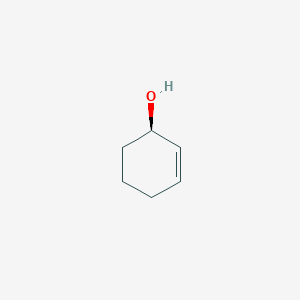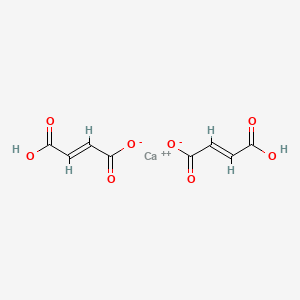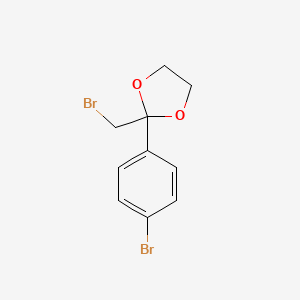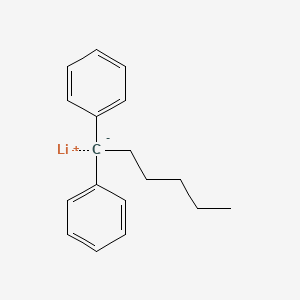
Lithium, (1,1-diphenylhexyl)-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-diphenylhexyl lithium typically involves the reaction of 1,1-diphenylhexane with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is performed in a solvent like tetrahydrofuran (THF) at low temperatures, often around -78°C .
Industrial Production Methods: Industrial production of 1,1-diphenylhexyl lithium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and high-vacuum techniques is common to maintain an inert atmosphere and prevent contamination .
化学反応の分析
Types of Reactions: 1,1-diphenylhexyl lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Polymerization Initiation: It is used as an initiator in anionic polymerization reactions.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, and other electrophiles.
Conditions: Low temperatures (around -78°C) and inert atmosphere.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Polymers: Produced through anionic polymerization.
科学的研究の応用
1,1-diphenylhexyl lithium is extensively used in scientific research, particularly in:
Polymer Chemistry: As an initiator for living anionic polymerization, enabling the synthesis of block copolymers and other complex polymer architectures.
Organic Synthesis: As a strong base and nucleophile in various organic reactions.
Material Science: In the development of new materials with specific properties.
作用機序
The mechanism of action of 1,1-diphenylhexyl lithium involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In polymerization, it initiates the reaction by attacking the monomer, leading to the formation of a polymer chain .
類似化合物との比較
n-Butyllithium: Another organolithium compound used in organic synthesis.
sec-Butyllithium: Similar in reactivity but with different steric properties.
tert-Butyllithium: More sterically hindered, leading to different reactivity patterns.
Uniqueness: 1,1-diphenylhexyl lithium is unique due to its bulky structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in controlling polymerization reactions and synthesizing complex organic molecules .
特性
IUPAC Name |
lithium;1-phenylhexylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLCJCZFWUWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453532 | |
| Record name | Lithium, (1,1-diphenylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3462-81-5 | |
| Record name | Lithium, (1,1-diphenylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


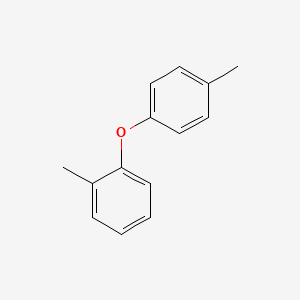
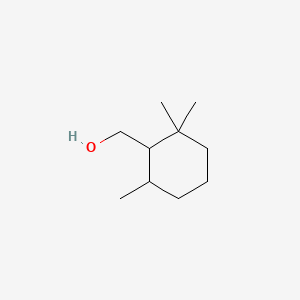

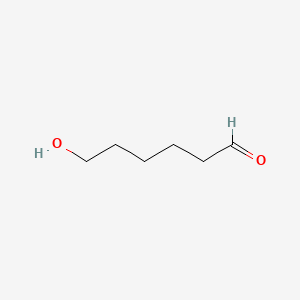
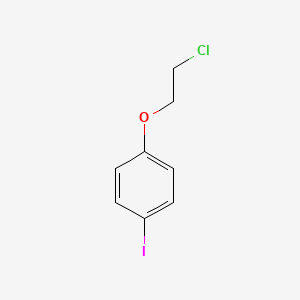
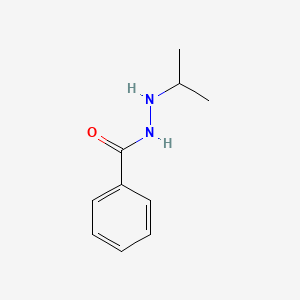
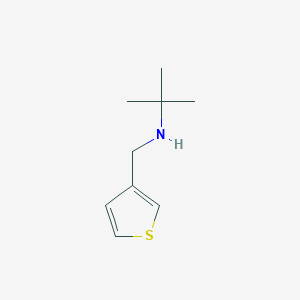
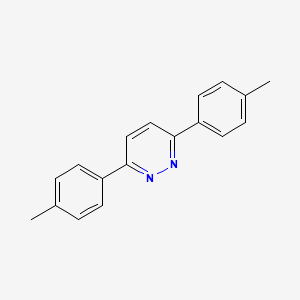

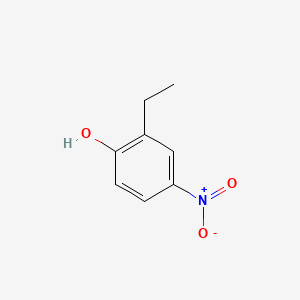
![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)
